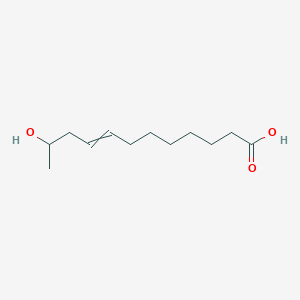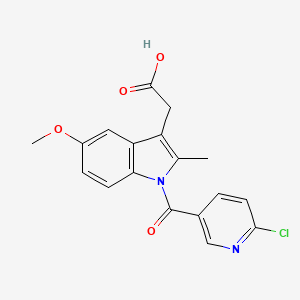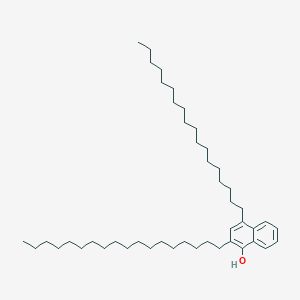
Cyclopropaneundecanoic acid, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropaneundecanoic acid, methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This compound is a derivative of cyclopropaneundecanoic acid, where the hydrogen atom of the carboxylic acid group is replaced by a methyl group, forming an ester linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopropaneundecanoic acid, methyl ester can be synthesized through the esterification of cyclopropaneundecanoic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves the use of acid chlorides or acid anhydrides reacting with methanol. These methods are preferred due to their higher efficiency and yield compared to direct esterification.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropaneundecanoic acid, methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to cyclopropaneundecanoic acid and methanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and methanol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts like sodium methoxide or sulfuric acid are used to facilitate the transesterification process.
Major Products Formed
Hydrolysis: Cyclopropaneundecanoic acid and methanol.
Reduction: Cyclopropaneundecanol.
Transesterification: A different ester and methanol.
Aplicaciones Científicas De Investigación
Cyclopropaneundecanoic acid, methyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cyclopropaneundecanoic acid, methyl ester involves its interaction with biological membranes and enzymes. It can modulate the expression of genes involved in lipid metabolism and cell wall synthesis, leading to its antifungal and antimicrobial effects. The compound can also induce oxidative stress in target cells, disrupting their normal functions.
Comparación Con Compuestos Similares
Cyclopropaneundecanoic acid, methyl ester can be compared with other esters like methyl butanoate and ethyl acetate. While all these esters share similar chemical properties, this compound is unique due to its cyclopropane ring, which imparts distinct chemical reactivity and biological activity.
List of Similar Compounds
- Methyl butanoate
- Ethyl acetate
- Methyl propanoate
- Ethyl butanoate
Propiedades
Número CAS |
58322-58-0 |
|---|---|
Fórmula molecular |
C15H28O2 |
Peso molecular |
240.38 g/mol |
Nombre IUPAC |
methyl 11-cyclopropylundecanoate |
InChI |
InChI=1S/C15H28O2/c1-17-15(16)11-9-7-5-3-2-4-6-8-10-14-12-13-14/h14H,2-13H2,1H3 |
Clave InChI |
RLIPPTKQXFZCDL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCCCCC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)

![N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide](/img/structure/B14618865.png)

![2,2'-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene](/img/structure/B14618870.png)
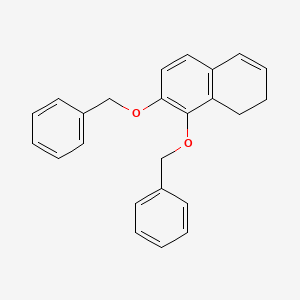
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl-](/img/structure/B14618879.png)
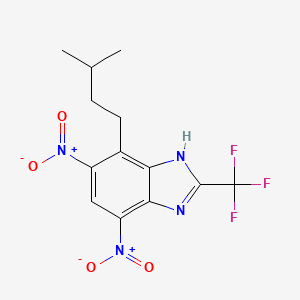
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14618882.png)


